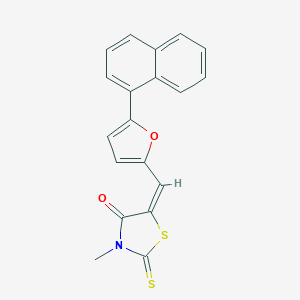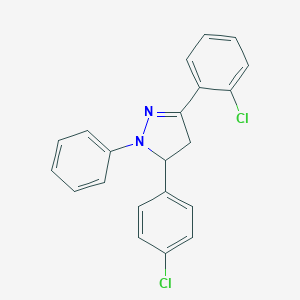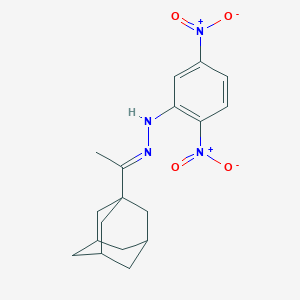![molecular formula C20H12N2O2 B412526 1,3-Bis(benzo[d]oxazol-2-yl)benzene CAS No. 59049-84-2](/img/structure/B412526.png)
1,3-Bis(benzo[d]oxazol-2-yl)benzene
Übersicht
Beschreibung
1,3-Bis(benzo[d]oxazol-2-yl)benzene is a chemical compound with the molecular formula C20H12N2O2 . It is a white solid and has a molecular weight of 312.3 g/mol . The compound is also known by other names such as 2,2-m-pheylene-bis-benzoxazol and 2-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(benzo[d]oxazol-2-yl)benzene can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FTIR) can provide information about the functional groups present in the molecule . Nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .
Physical And Chemical Properties Analysis
1,3-Bis(benzo[d]oxazol-2-yl)benzene is a white solid with a molecular weight of 312.3 g/mol . It has a density of 1.299 g/cm3 and a boiling point of 458°C at 760 mmHg . The compound’s exact mass is 312.09000 and its topological polar surface area is 52.06000 .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Benzoxazole derivatives have been found to exhibit significant antimicrobial activity . For instance, they have been used to treat infections caused by Gram-positive bacteria like Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi .
Antifungal Activity
These compounds have also shown antifungal properties against strains like Candida albicans and Aspergillus niger . This makes them potential candidates for the development of new antifungal drugs.
Anticancer Activity
Benzoxazole derivatives have been studied for their anticancer activity . They have shown promising results against the Human colorectal carcinoma (HCT116) cancer cell line .
Anti-inflammatory Activity
Benzoxazole derivatives have demonstrated anti-inflammatory properties . This suggests they could be used in the development of new anti-inflammatory drugs.
Antidiabetic Activity
These compounds have shown potential for antidiabetic activity . This could lead to the development of new treatments for diabetes.
Antiobesity Activity
Benzoxazole derivatives have been associated with antiobesity activity , indicating potential use in weight management therapies.
Antioxidant Activity
These compounds have also exhibited antioxidant properties , which could be beneficial in the prevention of diseases caused by oxidative stress.
Use in Material Science
Benzoxazole derivatives have been used as organic linkers in the preparation of novel Metal-Organic Frameworks (MOFs) . These MOFs have potential applications in gas storage, separation, and catalysis.
Eigenschaften
IUPAC Name |
2-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2/c1-3-10-17-15(8-1)21-19(23-17)13-6-5-7-14(12-13)20-22-16-9-2-4-11-18(16)24-20/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDGJSHONGAQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(benzo[d]oxazol-2-yl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Ethyl-2-[4-(octylsulfanyl)phenyl]pyridine](/img/structure/B412443.png)




![3'-amino-3-ethyl-5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B412451.png)

![3-[(3,4-dimethoxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B412458.png)
![N-(4-bromophenyl)-2-{[1-(2,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}acetamide](/img/structure/B412459.png)
![3-({3-nitrobenzylidene}amino)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B412460.png)
![3-Benzyl-5-{[5-(4-methylphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B412461.png)
![Ethyl 2-[(3,5-dichloro-2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B412462.png)

![Butyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B412466.png)